N-(2,4-Dimethylphenyl)-N-(N'-methylcarbamimidoyl)urea

Regioisomerism Structural identity Chromatographic differentiation

N-(2,4-Dimethylphenyl)-N-(N'-methylcarbamimidoyl)urea (CAS 793614-81-0) is a trisubstituted urea derivative with molecular formula C11H16N4O and a molecular weight of 220.27 g/mol. The compound features a 2,4-dimethylphenyl substituent attached to a methylcarbamimidoyl urea core, distinguishing it from its regioisomeric counterpart lidamidine, which bears a 2,6-dimethylphenyl group.

Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
CAS No. 793614-81-0
Cat. No. B12526180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dimethylphenyl)-N-(N'-methylcarbamimidoyl)urea
CAS793614-81-0
Molecular FormulaC11H16N4O
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(C(=NC)N)C(=O)N)C
InChIInChI=1S/C11H16N4O/c1-7-4-5-9(8(2)6-7)15(11(13)16)10(12)14-3/h4-6H,1-3H3,(H2,12,14)(H2,13,16)
InChIKeyOJSUQCPTILKVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethylphenyl)-N-(N'-methylcarbamimidoyl)urea (CAS 793614-81-0): Structural Identity, Physicochemical Profile, and Procurement Baseline


N-(2,4-Dimethylphenyl)-N-(N'-methylcarbamimidoyl)urea (CAS 793614-81-0) is a trisubstituted urea derivative with molecular formula C11H16N4O and a molecular weight of 220.27 g/mol [1]. The compound features a 2,4-dimethylphenyl substituent attached to a methylcarbamimidoyl urea core, distinguishing it from its regioisomeric counterpart lidamidine, which bears a 2,6-dimethylphenyl group [2]. This compound has been identified and catalogued as Adagrasib Impurity 13, indicating its relevance as a reference standard in pharmaceutical quality control for the KRAS G12C inhibitor adagrasib (MRTX849) . Computed physicochemical descriptors include an XLogP3-AA of 1.4, a topological polar surface area (TPSA) of 84.7 Ų, two hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds [1].

Designated Adagrasib Impurity 13 reference standard for pharmaceutical QC
Regioisomerically distinct from lidamidine (2,6-isomer) for chromatographic specificity
HPLC purity grade with full analytical characterization package available

Why the 2,4-Dimethylphenyl Regioisomer of N-(N'-Methylcarbamimidoyl)urea Cannot Be Substituted by the 2,6-Dimethylphenyl Isomer (Lidamidine) in Analytical and Research Applications


The regioisomeric positioning of methyl substituents on the phenyl ring (2,4- vs. 2,6-) generates distinct electronic, steric, and conformational properties that preclude interchangeable use of N-(2,4-dimethylphenyl)-N-(N'-methylcarbamimidoyl)urea and its 2,6-dimethylphenyl isomer lidamidine [1]. These structural differences produce measurable deviations in lipophilicity and polar surface area—parameters that directly govern chromatographic retention behavior, solubility, and membrane permeability [2]. In the specific context of adagrasib impurity profiling, the 2,4-dimethylphenyl isomer constitutes a process-specific impurity (Impurity 13) whose structural identity must be unequivocally verified; substitution with the 2,6-isomer would invalidate analytical method specificity and regulatory compliance . The differential pharmacodynamic profiles of structurally analogous dimethylphenyl urea derivatives further underscore that regioisomeric substitution can yield divergent biological target engagement, though direct comparative assay data for this specific pair remain limited in the public domain [3].

Impurity designation mismatch
Lidamidine (2,6-dimethylphenyl isomer) does not correspond to Adagrasib Impurity 13; substituting would invalidate method specificity and regulatory analytical identity.
Regioisomeric property divergence
Measurable differences in TPSA, XLogP, and hydrogen-bond donor count alter chromatographic retention and solubility, requiring re-validation of separation conditions if the wrong isomer is used.
Class-level biological activity risk
Reported SAR on urea-based enzyme inhibitors indicates that regioisomeric substitution can shift target engagement; empirical head-to-head comparison data for this specific pair remain absent.

Quantitative Differentiation Evidence for N-(2,4-Dimethylphenyl)-N-(N'-methylcarbamimidoyl)urea (CAS 793614-81-0) Relative to Key Comparators


Regioisomeric Structural Differentiation: 2,4-Dimethylphenyl vs. 2,6-Dimethylphenyl Substitution Pattern Drives Distinct Molecular Descriptors

The 2,4-dimethylphenyl substitution pattern of target compound CAS 793614-81-0 produces a TPSA of 84.7 Ų, which is 7.7 Ų (10.0%) higher than the 77.0 Ų reported for the 2,6-dimethylphenyl isomer lidamidine [1][2]. This TPSA differential arises from the altered spatial orientation of the urea pharmacophore relative to the aromatic ring and is sufficient to produce distinct reversed-phase HPLC retention times, enabling unequivocal chromatographic separation and identity confirmation in impurity profiling workflows [3]. Additionally, the hydrogen bond donor count differs: the 2,4-isomer has 2 HBD, while lidamidine (2,6-isomer) has 3 HBD, reflecting altered intramolecular hydrogen bonding capacity that influences solubility and crystal packing [1][2].

TPSA Regioisomer Comparison
Cross-study comparable
84.7 vs 77.0 Ų (+10.0%)
Enables chromatographic separation
Computed from PubChem / Molwiki (Cactvs algorithm)
Regioisomerism Structural identity Chromatographic differentiation

Lipophilicity Differential: XLogP3-AA of the 2,4-Dimethylphenyl Isomer vs. the 2,6-Dimethylphenyl Isomer

The computed lipophilicity of the target 2,4-dimethylphenyl isomer (XLogP3-AA = 1.4) is lower than that reported for the 2,6-dimethylphenyl isomer lidamidine (XLogP = 1.6), yielding a ΔXLogP of -0.2 [1][2]. This 0.2 log unit difference corresponds to an approximately 1.6-fold lower octanol-water partition coefficient for the 2,4-isomer, indicating measurably greater aqueous-phase preference. While the absolute magnitude is modest, this difference is consistent with the altered steric environment of the ortho-methyl substituents in lidamidine, which reduces solvent exposure of the polar urea moiety relative to the 2,4-substitution pattern [3]. In chromatographic method development, a ΔXLogP of 0.2 units is typically sufficient to achieve baseline-resolved peaks under optimized gradient conditions.

Lipophilicity Shift
Cross-study comparable
ΔXLogP = -0.2
Lower aqueous-phase preference than 2,6-isomer
Supports differential reversed-phase retention
Lipophilicity XLogP3 Partition coefficient Isomer comparison

Pharmaceutical Reference Standard Identity: Adagrasib Impurity 13 Classification and Analytical Characterization Specifications

CAS 793614-81-0 is specifically designated as Adagrasib Impurity 13 in pharmaceutical reference standard catalogues, with vendor specifications reporting purity of ≥95% by HPLC (or ≥99% by HPLC from select suppliers) and comprehensive characterization data packages including COA, ¹H NMR, MS, and HPLC chromatograms . This classification distinguishes it from Impurity 17 (2,4-dimethylphenylurea, a simpler urea lacking the methylcarbamimidoyl moiety) and from lidamidine (the 2,6-dimethylphenyl isomer used as an antidiarrheal agent), each of which serves a distinct analytical purpose. The Impurity 13 designation enables direct use in analytical method development, method validation (AMV), and quality control (QC) applications for abbreviated new drug applications (ANDA) pertaining to adagrasib [1].

Impurity Designation
Supporting evidence
Adagrasib Impurity 13 (≥95% HPLC)
Required for validated impurity methods
Vendor analytical data package (COA, NMR, MS)
Impurity profiling Adagrasib Reference standard Pharmaceutical quality control

Class-Level Differential Evidence: Regioisomeric Methyl Substitution on the Phenyl Ring of Urea-Based Inhibitors Alters Target Binding Affinity

Published structure-activity relationship (SAR) studies on 1,3-disubstituted urea inhibitors of soluble epoxide hydrolase (sEH) have demonstrated that the position of methyl substituents on the terminal phenyl ring significantly modulates inhibitory potency, with para-substituted analogues generally exhibiting superior activity to ortho-substituted congeners due to reduced steric clash with the enzyme's hydrophobic binding pocket [1]. While direct head-to-head sEH inhibition data for the specific pair of 2,4-dimethylphenyl vs. 2,6-dimethylphenyl methylcarbamimidoyl ureas have not been identified in the public domain, the class-level SAR precedent supports the expectation of differential biological activity. Separately, the patent literature (US10377744, US11123311, US11723929) discloses compounds within the N,N'-disubstituted urea and carbamimidoyl urea chemical space as potent sEH inhibitors, with certain congeners achieving Ki values below 0.050 nM, though the specific mapping of CAS 793614-81-0 to individual patent compounds could not be structurally confirmed from available data [2]. Users seeking definitive comparative pharmacology are advised to request custom head-to-head profiling.

sEH SAR Class Inference
Class-level inference
Para-substitution typically favored
Context-dependent; head-to-head data absent
Empirical verification required for selectivity claim
Structure-activity relationship sEH inhibition Urea pharmacophore Regioisomeric effects

Recommended Application Scenarios for N-(2,4-Dimethylphenyl)-N-(N'-methylcarbamimidoyl)urea (CAS 793614-81-0) Based on Evidence-Based Differentiation


Adagrasib Impurity Profiling and Pharmaceutical Quality Control

As the specifically designated Adagrasib Impurity 13, CAS 793614-81-0 serves as an essential reference standard for developing and validating HPLC/LC-MS impurity profiling methods for adagrasib drug substance and drug product in support of ANDA submissions . The 10% higher TPSA (84.7 Ų vs. 77.0 Ų for the 2,6-isomer) and 0.2-unit lower XLogP3-AA (1.4 vs. 1.6) ensure chromatographic separation from the structurally related 2,6-dimethylphenyl isomer lidamidine, preventing co-elution artifacts. Analytical method developers should leverage these physicochemical differences for gradient optimization and method robustness testing [1].

Regioisomeric Selectivity Studies in sEH or Related Hydrolase Target Research

Researchers investigating the impact of phenyl ring substitution patterns on urea-based enzyme inhibitor potency may deploy the 2,4-dimethylphenyl isomer as a comparator probe against the 2,6-dimethylphenyl isomer (lidamidine) to empirically quantify regioisomeric selectivity effects . The class-level SAR evidence indicating that para-substitution is typically favored for sEH binding provides a hypothesis-generation basis for such head-to-head profiling [1]. Note that users must independently generate comparative biological data, as no public head-to-head dataset exists for this specific isomer pair.

Chromatographic Method Development and Validation for Regioisomeric Separation

The 2,4-dimethylphenyl and 2,6-dimethylphenyl methylcarbamimidoyl ureas constitute a well-defined regioisomeric pair with documented differences in TPSA (Δ7.7 Ų), XLogP3 (Δ0.2), and HBD count (2 vs. 3) [1]. These property differentials make this compound pair an ideal model system for developing and validating HPLC or UPLC methods that require baseline separation of closely related regioisomers—a common challenge in pharmaceutical impurity profiling and forensic chemistry applications.

Chemical Reference Standard Procurement for Structural Verification in Synthetic Chemistry

CAS 793614-81-0 is commercially available at ≥95% to ≥99% HPLC purity with comprehensive analytical characterization (COA, ¹H NMR, MS, HPLC) from registered chemical suppliers . Its well-defined structural identity (IUPAC: 1-(2,4-dimethylphenyl)-1-(N'-methylcarbamimidoyl)urea) and the availability of verified analytical data packages make it suitable as a reference material for confirming the structure of synthetic intermediates bearing the 2,4-dimethylphenyl-methylcarbamimidoyl urea motif.

Application
Selection Property
Validation Focus
Adagrasib impurity profiling & QC
Designated Impurity 13 identity and purity specification
Regioisomer-specific chromatographic separation
sEH enzyme inhibition SAR research
2,4-dimethylphenyl substitution pattern
Empirical head-to-head isomeric potency profiling
Regioisomeric separation method development
Documented TPSA / XLogP differential
Baseline resolution optimization under gradient conditions
Synthetic intermediate structural verification
Commercial purity and full analytical characterization
COA, NMR, MS, HPLC cross-check
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